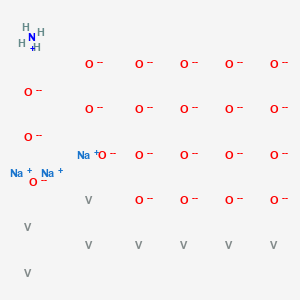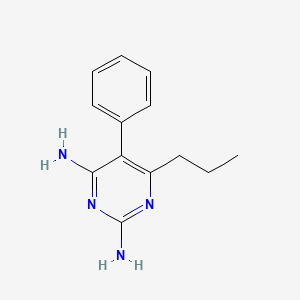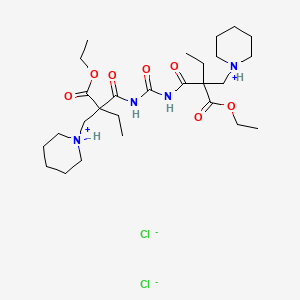![molecular formula C48H93BiO6S3 B13788355 Bismuth tris[12-(butylthio)dodecanoate] CAS No. 6591-57-7](/img/structure/B13788355.png)
Bismuth tris[12-(butylthio)dodecanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tris[12-(butylthio)dodecanoate]: is an organobismuth compound with the molecular formula C48H93BiO6S3 and a molecular weight of 1071.4238 . This compound is known for its unique structure, where bismuth is coordinated with three 12-(butylthio)dodecanoate ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth tris[12-(butylthio)dodecanoate] can be synthesized through the reaction of bismuth nitrate with 12-(butylthio)dodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for bismuth tris[12-(butylthio)dodecanoate] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bismuth tris[12-(butylthio)dodecanoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert the bismuth center to lower oxidation states.
Substitution: The 12-(butylthio)dodecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce new organobismuth compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry: Bismuth tris[12-(butylthio)dodecanoate] is used as a precursor in the synthesis of other organobismuth compounds. Its unique structure and reactivity make it valuable for studying coordination chemistry and developing new bismuth-based materials .
Biology and Medicine: Bismuth compounds are known for their antimicrobial properties, and bismuth tris[12-(butylthio)dodecanoate] may be explored for similar uses .
Industry: In the industrial sector, bismuth tris[12-(butylthio)dodecanoate] can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for applications in polymerization and other industrial reactions .
Mecanismo De Acción
The mechanism by which bismuth tris[12-(butylthio)dodecanoate] exerts its effects involves coordination with biological molecules and disruption of cellular processes. The bismuth center can interact with thiol groups in proteins, leading to inhibition of enzyme activity and antimicrobial effects. The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Bismuth tris[12-(mercaptododecanoate)]: Similar structure but with mercapto groups instead of butylthio groups.
Bismuth tris[12-(octylthio)dodecanoate]: Similar structure with octylthio groups instead of butylthio groups.
Uniqueness: Bismuth tris[12-(butylthio)dodecanoate] is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The butylthio groups provide a balance of hydrophobicity and reactivity, making the compound versatile for various applications .
Propiedades
Número CAS |
6591-57-7 |
|---|---|
Fórmula molecular |
C48H93BiO6S3 |
Peso molecular |
1071.4 g/mol |
Nombre IUPAC |
bismuth;12-butylsulfanyldodecanoate |
InChI |
InChI=1S/3C16H32O2S.Bi/c3*1-2-3-14-19-15-12-10-8-6-4-5-7-9-11-13-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
Clave InChI |
XFYCYBONVVUUOO-UHFFFAOYSA-K |
SMILES canónico |
CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
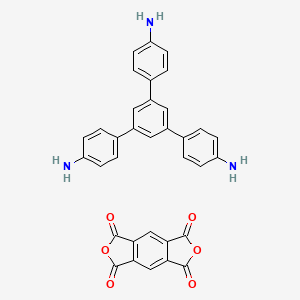

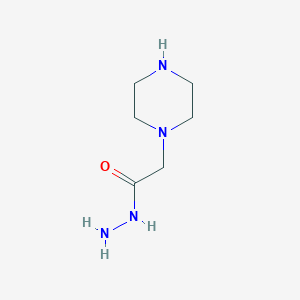
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

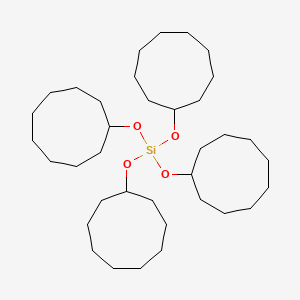
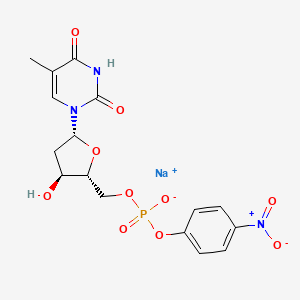
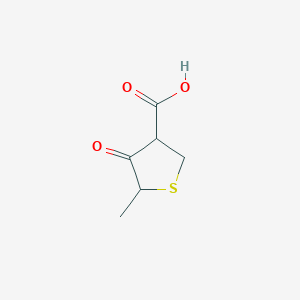
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
